2-[2-Fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC20481818
Molecular Formula: C14H17BF4O2
Molecular Weight: 304.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17BF4O2 |
|---|---|
| Molecular Weight | 304.09 g/mol |
| IUPAC Name | 2-[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H17BF4O2/c1-8-9(14(17,18)19)6-7-10(11(8)16)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 |
| Standard InChI Key | FWDJTCXNTZDXIC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C)F |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-fluoro-3-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | Not publicly disclosed |
| Molecular Formula | |
| Molecular Weight | 304.09 g/mol |
| InChI Key | FWDJTCXNTZDXIC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)C)F |
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis begins with a fluorinated aryl bromide precursor, 2-fluoro-3-methyl-4-(trifluoromethyl)phenyl bromide, which undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (). Key steps include:
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Catalyst System: Palladium complexes such as or facilitate transmetallation.
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Solvent and Base: Reactions proceed in tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate () as the base.
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Conditions: Conducted under inert atmospheres (N/Ar) at 60–80°C for 12–24 hours, yielding the boronic ester after column chromatography (hexane/ethyl acetate).
Table 2: Optimized Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | (5 mol%) |
| Solvent | THF |
| Base | |
| Temperature | 70°C |
| Reaction Time | 18 hours |
| Yield | 75–85% |
Industrial Production
Scalable manufacturing employs continuous flow reactors to enhance efficiency, with in-line purification systems ensuring >95% purity. Solvent recycling and catalyst recovery protocols minimize environmental impact.
Structural and Chemical Properties
Electronic and Steric Effects
The trifluoromethyl group () withdraws electrons via induction, activating the aromatic ring toward electrophilic substitution while the methyl group () provides steric hindrance, directing coupling reactions to specific positions . The dioxaborolane ring’s methyl substituents shield the boron center, reducing hydrolysis susceptibility compared to unprotected boronic acids.
Spectroscopic Characterization
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NMR: A singlet at δ 30–32 ppm confirms boronate ester formation.
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NMR: Peaks at δ -58 ppm (trifluoromethyl) and δ -110 ppm (aryl fluorine) validate substituent positions.
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IR Spectroscopy: B-O stretching vibrations appear near 1340 cm .
Applications in Organic Synthesis and Material Science
Suzuki-Miyaura Cross-Coupling
This compound couples with aryl halides () to form biaryls, a cornerstone reaction in pharmaceutical synthesis. For example, it enables the construction of fluorinated drug candidates with enhanced metabolic stability.
Fluorinated Polymer Synthesis
Incorporating this boronic ester into polymer backbones via step-growth polymerization yields materials with exceptional thermal stability () and chemical resistance, suitable for aerospace coatings .
Future Perspectives
Advances in flow chemistry and catalyst design promise to elevate this compound’s role in synthesizing fluorinated agrochemicals and PET imaging agents. Exploration of its electrochemical coupling potential could unlock sustainable synthesis routes.
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